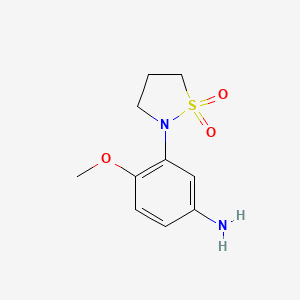

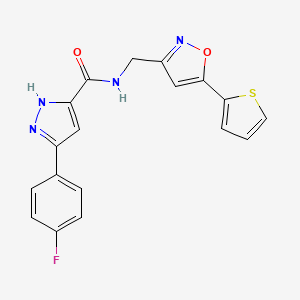

![molecular formula C22H18FN3O3S2 B2487126 N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260997-49-6](/img/structure/B2487126.png)

N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multistep synthetic procedures that typically start with the construction of the pyrimidin core, followed by subsequent functionalization to introduce various substituents. These processes might include condensation reactions, sulfanylation, and acetylation steps to achieve the desired compound structure (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives, including the target compound, typically exhibits significant conformational features due to intramolecular interactions, such as hydrogen bonding. These intramolecular interactions can stabilize certain conformations, influencing the compound's reactivity and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidin derivatives are known for their ability to undergo various chemical reactions, including nucleophilic substitutions and addition reactions, due to the presence of reactive functional groups. These reactions can be utilized for further modifications and derivatization of the core structure to enhance biological activity or modify pharmacokinetic properties (Prachayasittikul et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and delivery. The crystal structure analysis often reveals the molecular packing and intermolecular interactions, which can affect the compound's stability and solubility (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are determined by the compound's functional groups and molecular structure. These properties are essential for predicting the compound's behavior in biological systems and its interaction with biomolecules (Farouk et al., 2021).

Wissenschaftliche Forschungsanwendungen

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) detailed the synthesis of analogues as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrated potent inhibitory activities, highlighting the scaffold's efficacy in dual human TS-DHFR inhibitory activity.

Quantum Chemical Insight and Antiviral Potency

Mary et al. (2020) synthesized and characterized a novel antiviral active molecule, closely related to the compound , focusing on its spectroscopic properties and antiviral potency against SARS-CoV-2. Their work Mary et al. (2020) revealed insights into the molecular structure and the interactions facilitating its potential as an antiviral agent.

Crystal Structure Analysis

Research conducted by Subasri et al. (2016) and Subasri et al. (2017) provided crystal structure analyses of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides Subasri et al. (2016), Subasri et al. (2017). These studies highlight the folded conformation about the methylene C atom of the thioacetamide bridge, contributing to the understanding of the compound's structural features relevant to its biological activity.

Radiosynthesis for Imaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, using a compound structurally similar to the one Dollé et al. (2008). This research illustrates the application of such compounds in the development of diagnostic tools for neurological conditions.

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity Hafez and El-Gazzar (2017). The study demonstrated that the majority of the synthesized compounds showed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines.

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S2/c1-2-29-15-9-7-14(8-10-15)24-19(27)13-31-22-25-17-11-12-30-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZJWCSCSRZKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

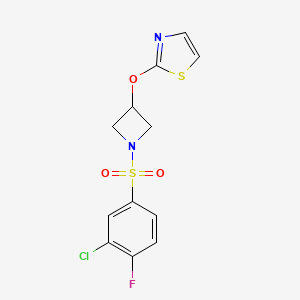

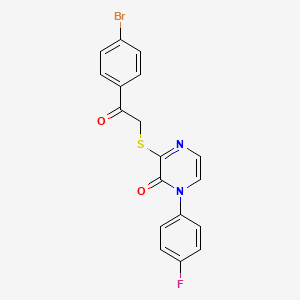

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

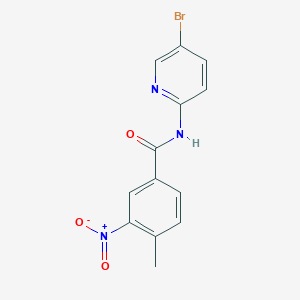

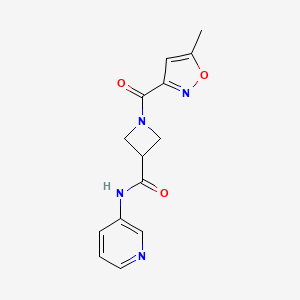

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

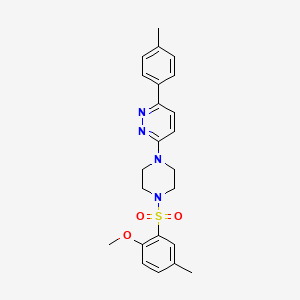

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

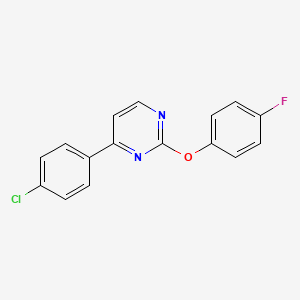

![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)

![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)